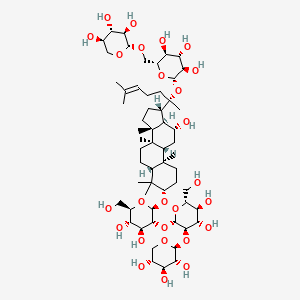

Notoginsenoside Fc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

三七皂苷Fc是一种从三七 (Panax notoginseng) 叶中分离得到的新型皂苷类化合物,三七是一种传统的中药材。 该化合物属于原人参二醇型皂苷,因其潜在的治疗特性而受到广泛关注,尤其是在治疗血管和肾脏疾病方面 .

准备方法

合成路线和反应条件: 从三七叶中提取三七皂苷Fc涉及多个步骤。 超声辅助提取的最佳条件包括提取时间1.5小时,乙醇浓度86%和液固比19:1 . 提取的化合物然后使用大孔树脂,特别是HPD-100进行富集,因为其具有成本效益 . 通过十八烷基硅烷柱色谱进一步纯化,纯度超过90% . 重结晶可以进一步提高纯度到95%以上 .

工业生产方法: 三七皂苷Fc的工业生产遵循类似的提取和纯化过程。 使用大孔树脂和柱色谱可确保高产率和纯度,使其适合大规模生产 .

化学反应分析

反应类型: 三七皂苷Fc经历各种化学反应,包括氧化,还原和取代。这些反应对于修饰化合物以增强其治疗特性至关重要。

常用试剂和条件:

氧化: 在受控条件下使用常见的氧化剂,如过氧化氢和高锰酸钾,引入氧官能团。

还原: 使用硼氢化钠和氢化铝锂等还原剂来还原特定的官能团。

取代: 取代反应通常涉及在碱性或酸性条件下使用卤化物或胺等亲核试剂。

科学研究应用

Renoprotective Effects

Diabetic Nephropathy

Recent studies have highlighted the protective effects of Notoginsenoside Fc against diabetic nephropathy, a leading cause of end-stage renal disease. In a study involving db/db mice, treatment with this compound significantly ameliorated glomerular endothelial cell pyroptosis and mitochondrial dysfunction. The mechanism was linked to the regulation of the HMGCS2 pathway, suggesting that this compound may serve as a novel therapeutic agent for diabetic nephropathy .

Acute Kidney Injury

this compound has also demonstrated efficacy in mitigating acute kidney injury induced by acetaminophen. In experimental models, it improved serum biochemical parameters such as creatinine and blood urea nitrogen levels. Histological evaluations showed reduced renal tubular damage and improved mitochondrial morphology in treated mice. These findings indicate that this compound may protect against renal injuries by regulating oxidative stress and mitochondrial function through the SIRT3/SOD2 signaling pathway .

Antithrombotic Properties

This compound exhibits promising antithrombotic properties. Research indicates that it can inhibit platelet aggregation, making it a potential candidate for developing anticoagulant therapies. In studies involving rat models, this compound significantly suppressed platelet aggregation and extended activated partial thromboplastin time, which are critical factors in thrombus formation. This suggests its utility in treating various thrombotic conditions such as arterial and venous thrombosis .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in the context of cerebral ischemia. It has been shown to reduce infarct size and improve neurological outcomes in animal models of cerebral infarction. The compound's ability to modulate inflammatory responses and oxidative stress pathways is believed to contribute to its protective effects on neuronal tissues .

Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. In vitro studies have shown that it can reduce reactive oxygen species (ROS) production in kidney cells exposed to harmful agents like acetaminophen. This antioxidant effect is pivotal for maintaining cellular integrity and function under stress conditions .

Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Diabetic Nephropathy | Regulation of HMGCS2 pathway | Ameliorates pyroptosis and mitochondrial dysfunction |

| Acute Kidney Injury | Modulation of SIRT3/SOD2 signaling | Reduces serum creatinine and improves histological damage |

| Thrombotic Diseases | Inhibition of platelet aggregation | Suppresses thrombus formation in rat models |

| Neuroprotection | Modulation of inflammatory responses | Reduces infarct size in cerebral ischemia |

| Antioxidant Activity | Reduction of reactive oxygen species | Protects against oxidative damage in renal cells |

作用机制

相似化合物的比较

三七皂苷Fc因其独特的分子结构和治疗特性而在皂苷中独树一帜。类似的化合物包括:

- 三七皂苷Fa

- 人参皂苷Rb1

- 人参皂苷Rc

- 三七皂苷Fe

- 人参皂苷Rd2

- 绞股蓝皂苷IX

- 20(S)-人参皂苷Rg3

- 20®-人参皂苷Rg3

- 三七皂苷SFt3

- 人参皂苷Rk1

- 人参皂苷Rg5

- 20(S)-人参皂苷Rh2

这些化合物在结构上具有相似性,但在其特定的生物活性及治疗应用方面有所不同。 三七皂苷Fc因其对内皮细胞功能和线粒体保护的强大作用而脱颖而出 .

生物活性

Notoginsenoside Fc (Fc) is a bioactive saponin derived from Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse pharmacological effects, particularly in the context of renal protection, vascular health, and neuroprotection. This article presents a detailed overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

Renal Protection

Recent studies have highlighted the protective effects of this compound against acute kidney injury (AKI). In a mouse model of acetaminophen-induced AKI, Fc was shown to:

- Reduce Serum Biomarkers : Significant decreases in serum creatinine (Scr), blood urea nitrogen (BUN), and cystatin C levels were observed, indicating improved renal function .

- Histopathological Improvement : Histological analysis revealed amelioration of renal tubular damage and reduced apoptosis in renal tubular cells .

- Mitochondrial Protection : Fc increased the expression of SIRT3 and SOD2, proteins involved in mitochondrial function and oxidative stress response, thereby reducing mitochondrial dysfunction .

Table 1: Effects of this compound on Renal Function in AKI Models

| Parameter | Control Group | Fc Treatment Group |

|---|---|---|

| Serum Creatinine (mg/dL) | 2.5 | 1.2 |

| Blood Urea Nitrogen (mg/dL) | 45 | 20 |

| Cystatin C (ng/mL) | 1.8 | 0.9 |

Vascular Health

This compound has also been investigated for its role in vascular health:

- Platelet Aggregation : It has been demonstrated that Fc inhibits platelet aggregation through modulation of phospholipase Cγ2 signaling pathways, suggesting potential benefits in preventing thrombotic events .

- Reendothelialization : In diabetic rat models, Fc accelerated reendothelialization following vascular injury by promoting endothelial cell autophagy, which is critical for vascular repair processes .

Table 2: Impact of this compound on Vascular Health

| Parameter | Control Group | Fc Treatment Group |

|---|---|---|

| Platelet Aggregation (%) | 75 | 30 |

| Reendothelialization Rate (%) | 40 | 70 |

Neuroprotection

The neuroprotective properties of this compound are also noteworthy:

- Oxidative Stress Reduction : Research indicates that Fc can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

- Mechanistic Insights : The mechanisms involve the regulation of Nrf2/ARE signaling pathways that enhance antioxidant enzyme activity and inhibit reactive oxygen species production .

Case Studies and Research Findings

-

Acute Kidney Injury Study :

- In a controlled experiment involving mice with induced AKI, treatment with this compound resulted in significant improvements in renal function metrics and reduced histological damage. The study concluded that the protective effects are mediated through mitochondrial stabilization and apoptosis regulation .

-

Vascular Injury Model :

- A study on diabetic rats demonstrated that this compound not only promotes endothelial cell survival but also enhances the overall healing process post-injury by activating autophagy pathways. This was evidenced by increased endothelial cell proliferation and migration rates compared to control groups .

- Neuroprotection Research :

属性

CAS 编号 |

88122-52-5 |

|---|---|

分子式 |

C58H98O26 |

分子量 |

1211.4 g/mol |

IUPAC 名称 |

2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-77-49-44(72)36(64)27(62)21-75-49)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)38(66)29(19-59)78-52)83-53-48(43(71)39(67)30(20-60)79-53)82-50-45(73)37(65)28(63)22-76-50/h10,25-53,59-74H,9,11-23H2,1-8H3 |

InChI 键 |

XBGLCVZQMWKHFC-UHFFFAOYSA-N |

手性 SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C |

规范 SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C |

熔点 |

219 - 223 °C |

物理描述 |

Solid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。